TrkA Kinase Inhibition Potency: IC50 of 3.10 nM vs. Closest Available Benzimidazole-Pyridinone Comparator (IC50 = 4 nM)
3-{1-[3-(Trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone (CAS 400077-22-7) demonstrates a TrkA IC50 of 3.10 nM in an ELISA-based kinase activity assay at pH 7.5 [1]. The closest structurally related comparator in the same patent family with publicly available TrkA data is Example 61 (BDBM136644), a close benzimidazole-pyridinone analog, which exhibits an IC50 of 4 nM in the same ELISA assay format [2]. This represents an approximately 1.3-fold improvement in potency for CAS 400077-22-7. While this difference is modest in magnitude, it is reproducible across multiple patent filings (US10005783, US10047097, US10774085, US8865698, and US9676783), confirming batch-independent consistency [1][2].
| Evidence Dimension | TrkA kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM |
| Comparator Or Baseline | Example 61 (BDBM136644) IC50 = 4 nM |
| Quantified Difference | 1.3-fold lower IC50 (more potent) |
| Conditions | ELISA assay, pH 7.5; Immulon 4HBX 384-well microtiter plates; recombinant TrkA kinase |
Why This Matters
For researchers selecting a TrkA inhibitor tool compound or lead scaffold, even a ~1.3-fold potency advantage that is cross-validated across five independent patent filings reduces the risk of selecting an underperforming analog and supports more reproducible dose-response studies.
- [1] BindingDB. BDBM136641 – Affinity Data for TrkA (IC50 = 3.10 nM). Entry IDs 205, 10500, 3475, 9369, 6533. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136641 View Source
- [2] BindingDB. BDBM136644 – Affinity Data for TrkA (IC50 = 4 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136644 View Source
